molecular formula C8H8N4O B7580649 N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide

N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide

Cat. No. B7580649
M. Wt: 176.18 g/mol
InChI Key: OCTOVJIETVWNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide, also known as GSK461364A, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities.

Mechanism of Action

N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide inhibits the activity of CDK1 by binding to its active site. This prevents the phosphorylation of downstream targets and ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is thought to be due to the overexpression of CDK1 in cancer cells, which makes them more sensitive to the effects of CDK1 inhibition.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide is its specificity towards CDK1. This makes it a promising candidate for targeted cancer therapy. However, its effectiveness may be limited by the development of drug resistance and the potential for off-target effects.

Future Directions

There are several potential future directions for the research on N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide. One area of focus could be the development of more potent and selective CDK1 inhibitors. Another area of interest could be the investigation of the synergistic effects of N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide with other cancer therapies. Additionally, the development of predictive biomarkers for patient response to N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide could help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

The synthesis of N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide involves the reaction of 2-amino-5-methylpyridine with 2-cyanoacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to obtain the final product.

Scientific Research Applications

N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinase 1 (CDK1), a protein that plays a crucial role in cell division. By inhibiting CDK1, N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide can prevent the proliferation of cancer cells.

properties

IUPAC Name

N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-9-8(13)5-2-6-7(10-3-5)12-4-11-6/h2-4H,1H3,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTOVJIETVWNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(N=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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